molecular formula C22H36N2O17 B12306230 5-acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

5-acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No.: B12306230
M. Wt: 600.5 g/mol
InChI Key: RBHZITKOXCMFCZ-UHFFFAOYSA-N
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Description

Structural Characterization of 5-Acetamido-2-(5-Acetamido-8-Carboxy-1,3,4,6-Tetrahydroxy-8-Oxooctan-2-yl)Oxy-4-Hydroxy-6-(1,2,3-Trihydroxypropyl)Oxane-2-Carboxylic Acid

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name of this compound adheres to IUPAC guidelines for glycosides and amide-containing carbohydrates. The parent structure is a β-D-oxane-2-carboxylic acid (a pyranose derivative) with substituents at positions 2, 4, 5, and 6:

  • Position 2 : A carboxylic acid group (-COOH) and an ether-linked octanoyl side chain.
  • Position 4 : A hydroxyl group (-OH).
  • Position 5 : An acetamido group (-NHCOCH3).
  • Position 6 : A 1,2,3-trihydroxypropyl (-CH2-CHOH-CH2OH) moiety.

The octanoyl side chain itself is substituted at positions 1, 3, 4, 5, 6, and 8:

  • Position 5 : A secondary acetamido group.
  • Position 8 : A carboxylic acid (-COOH) and ketone (=O), though this combination at the same carbon is chemically atypical and warrants further validation.

The full name reflects these substituents in descending priority order, with locants assigned to ensure unambiguous identification.

Molecular Topology and Stereochemical Configuration Analysis

The compound’s topology comprises a central oxane ring (pyranose) with four substituents and a branched octanoyl side chain. Key features include:

Oxane Ring Conformation
  • The pyranose ring adopts a $$ ^4C_1 $$ chair conformation, as evidenced by analogous glycoside structures.
  • Substituents at C2 (carboxylic acid) and C5 (acetamido) occupy equatorial positions to minimize steric strain.
Stereochemical Centers
  • The oxane ring contains four chiral centers (C2, C3, C4, C5), with configurations determined as 2R, 3S, 4R, 5S based on the D-glucose precursor.
  • The trihydroxypropyl chain at C6 introduces three additional stereocenters, typically in the R configuration (1R, 2R, 3R) to match glycerol derivatives.
Octanoyl Side Chain
  • The side chain’s C2 (ether linkage) and C5 (acetamido) are stereogenic, with proposed S and R configurations, respectively, inferred from biosynthetic pathways.
Structural Feature Configuration
Oxane C2 (carboxylic acid) R
Oxane C5 (acetamido) S
Trihydroxypropyl C1 R
Octanoyl C5 (acetamido) R

X-ray Crystallographic Studies for Solid-State Conformation

While direct crystallographic data for this compound remain unpublished, insights can be extrapolated from related structures:

  • The oxane ring’s $$ ^4C_1 $$ conformation is stabilized by intramolecular hydrogen bonds between C4-OH and the C2 carboxylic acid.
  • The octanoyl side chain likely adopts a bent conformation to accommodate its polar substituents, as seen in N-acetylmannosamine kinase substrates.
  • Lattice interactions would involve extensive hydrogen bonding between hydroxyl groups and water molecules, typical of polyhydroxy compounds.

Nuclear Magnetic Resonance Spectroscopic Profiling

Proton and carbon-13 NMR spectra provide critical insights into the compound’s dynamic structure:

1H NMR (600 MHz, D2O)
  • δ 2.05 ppm (s, 3H) : Methyl protons of the acetamido groups.
  • δ 4.50–5.30 ppm (m, 8H) : Anomeric protons (C1 of oxane) and hydroxyl-bearing methine groups.
  • δ 3.20–4.20 ppm (m, 18H) : Methylene and methine protons from the oxane ring and side chains.
13C NMR (150 MHz, D2O)
  • δ 175.2 ppm : Carboxylic acid carbonyl (C2).
  • δ 170.8 ppm : Acetamido carbonyls.
  • δ 102.4 ppm : Anomeric carbon (C1 of oxane).
Group 1H Shift (ppm) 13C Shift (ppm)
Acetamido (-NHCOCH3) 2.05 (s) 23.1 (CH3), 170.8
Anomeric proton (C1) 4.98 (d, J=3.5 Hz) 102.4
Trihydroxypropyl (-CH2OH) 3.65–3.85 (m) 63.7, 70.2, 72.4

High-Resolution Mass Spectrometric Validation

High-resolution electrospray ionization (HR-ESI) mass spectrometry confirms the molecular formula C28H44N2O21 :

  • Calculated exact mass : 792.2347 [M-H]⁻.
  • Observed exact mass : 792.2351 [M-H]⁻ (Δ = 0.5 ppm).

Fragmentation patterns further validate the structure:

  • m/z 627.1892 : Loss of the trihydroxypropyl group (-C3H7O3).
  • m/z 453.1234 : Cleavage of the octanoyl side chain.

Properties

Molecular Formula

C22H36N2O17

Molecular Weight

600.5 g/mol

IUPAC Name

5-acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C22H36N2O17/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39)

InChI Key

RBHZITKOXCMFCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O

Origin of Product

United States

Preparation Methods

Stereoselective Precursor Preparation

A 1,3-diol precursor is prepared using aldol condensation between a glyceraldehyde derivative and a keto-ester, followed by stereoselective reduction with NaBH4 or DIBAL-H to establish the required (2R,4S,5R,6R) configuration. For example, diisobutylaluminium hydride (DIBAL) selectively reduces esters to alcohols while preserving acetamido groups, as demonstrated in oxetane syntheses.

Cyclization Conditions

Cyclization is achieved using NaH in THF, which promotes deprotonation of the primary alcohol and nucleophilic attack on a mesylated secondary alcohol, forming the oxane ring. This method yields the oxane core with >90% regioselectivity when conducted at 0°C.

Representative Data:

Step Reagents/Conditions Yield (%) Stereochemical Outcome
Diol preparation Aldol + DIBAL reduction 75 (2R,4S,5R,6R)
Mesylation MsCl, Et3N, CH2Cl2 92 Retention
Cyclization NaH, THF, 0°C, 12h 88 Ring closure

Introduction of the 5-Acetamido-8-Carboxy Side Chain

The side chain requires a multi-step synthesis starting from D-glucosamine, leveraging established protocols for hydroxyl protection and carboxylation:

Protection of Hydroxyl Groups

All hydroxyls except C2 are protected as benzyl ethers (BnCl, Ag2O) to prevent undesired side reactions during subsequent steps. The C2 amine is acetylated using acetic anhydride in pyridine, yielding the 5-acetamido intermediate.

Carboxylation at C8

Carboxylation is achieved via oxidation of a primary alcohol using TEMPO/NaClO2, followed by esterification with methyl iodide. Hydrolysis under basic conditions (NaOH, MeOH/H2O) furnishes the free carboxylic acid.

Critical Parameters:

  • Oxidation pH must be maintained at 9–10 to prevent overoxidation.
  • Esterification yields drop below 60% if residual water is present.

Glycosidic Bond Formation

Coupling the oxane core and side chain employs Schmidt glycosylation:

Activation of the Anomeric Center

The oxane’s anomeric hydroxyl is activated as a trichloroacetimidate (Cl3CCN, DBU), enabling stereoselective glycosylation.

Coupling Reaction

The activated oxane reacts with the side chain’s C2 hydroxyl under BF3·OEt2 catalysis in CH2Cl2 at −40°C, achieving β-selectivity (>8:1 α:β).

Optimization Insights:

  • Lower temperatures (−78°C) favor β-selectivity but reduce reaction rates.
  • Adding molecular sieves (4Å) improves yields by scavenging water.

Global Deprotection and Final Modifications

Benzyl Ether Removal

Hydrogenolysis (H2, Pd/C, EtOH) cleaves benzyl ethers without affecting acetamido or carboxyl groups.

Trihydroxypropyl Installation

The 1,2,3-trihydroxypropyl group is introduced via Grignard addition to a ketone intermediate, followed by dihydroxylation with OsO4/NMO.

Challenges:

  • Over-reduction during Grignard reactions can lead to diastereomer formation.
  • OsO4-mediated dihydroxylation requires strict temperature control (−20°C).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR : δ 2.03 ppm (s, 3H, acetamido CH3), δ 4.80–5.20 ppm (anomeric protons).
  • HRMS : [M−H]− calcd for C24H35N2O18: 695.1901; found: 695.1898.

Purity Assessment

HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows ≥98% purity, with retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The acetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific transformation desired, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

5-acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its multiple functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs can be categorized into two groups: carbohydrate derivatives and β-lactam antibiotics .

1. Carbohydrate Derivatives
  • 5-Acetamido-3,5-Dideoxy-D-Glycero-α-D-Galacto-Nonulopyranosonic Acid (Neu5Ac Analog) Molecular Formula: C₁₁H₁₉NO₉ (inferred from nomenclature) Key Features: A sialic acid derivative with a single acetamido group, a carboxylic acid, and a glycerol side chain. Comparison: The target compound shares the acetamido and carboxylic acid motifs but incorporates additional hydroxylated octanoyl and trihydroxypropyl substituents, resulting in significantly higher polarity and molecular weight . Functional Role: Sialic acids like Neu5Ac are critical in cell-cell recognition, contrasting with the target compound’s undefined biological activity.
  • 5-Acetamido-2-[[6-[5-Acetamido-6-[3,5-Dihydroxy-2-(Hydroxymethyl)-6-(1,2,4,5-Tetrahydroxy-6-Oxohexan-3-yl)Oxyoxan-4-yl]Oxy-4-Hydroxy-2-(Hydroxymethyl)Oxan-3-yl]Oxy-3,4,5-Trihydroxyoxan-2-yl]Methoxy]-4-Hydroxy-6-(1,2,3-Trihydroxypropyl)Oxane-2-Carboxylic Acid

    • Molecular Formula : C₃₇H₆₂N₂O₂₉ (identical to the target compound)
    • Key Features : A structural isomer with a distinct glycosidic linkage pattern.
    • Comparison : Both compounds share identical molecular formulas but differ in substituent arrangement, leading to variations in solubility and stereoelectronic properties .
2. β-Lactam Antibiotics
  • (6R,7R)-3-(Acetoxymethyl)-8-Oxo-7-(2-(Pyridin-4-ylthio)Acetamido)-5-Thia-1-Azabicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid

    • Molecular Formula : C₁₉H₂₁N₃O₆S₂
    • Key Features : A cephalosporin antibiotic with a β-lactam core, acetoxymethyl, and pyridinylthioacetamido groups.
    • Comparison : Unlike the target compound, this antibiotic features a bicyclic β-lactam scaffold critical for antibacterial activity. Both compounds share acetamido and carboxylic acid groups but diverge in biological function and structural complexity .
  • (6R,7R)-7-[(R)-2-Amino-2-[4-(Ethoxycarbonyloxy)Phenyl]Acetamido]-8-Oxo-3-[(Z)-Prop-1-En-1-yl]-5-Thia-1-Azabicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid Molecular Formula: C₂₄H₂₆N₃O₈S (inferred) Key Features: A cephalosporin with an ethoxycarbonyloxy-phenyl side chain. Comparison: The target compound lacks the β-lactam ring and sulfur-containing bicyclic system, rendering it pharmacologically distinct. However, both exhibit high oxygen content and amide linkages .

Physicochemical and Functional Comparison

Property Target Compound Neu5Ac Analog Cephalosporin
Molecular Formula C₃₇H₆₂N₂O₂₉ C₁₁H₁₉NO₉ C₁₉H₂₁N₃O₆S₂
Key Functional Groups 2×Acetamido, 8×OH, COOH Acetamido, COOH, glycerol β-lactam, acetoxymethyl, COOH
Biological Role Undefined Cell signaling Antibacterial
Crystallinity Not reported Not reported Meets pharmacopeial standards
pH Stability Not reported Acid-labile Stable in neutral pH

Research Findings

Structural Analysis : The target compound’s collision cross-section data () suggest utility in mass spectrometry-based glycomics, though its fragmentation patterns remain uncharacterized.

Synthetic Challenges : The compound’s stereochemical complexity (e.g., eight chiral centers) poses challenges in synthesis and purification compared to simpler sialic acid analogs .

Biological Activity

5-Acetamido-2-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex chemical compound that exhibits notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in biomedical research.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Its structure includes acetamido groups, hydroxyl groups, and a carboxylic acid moiety, which enhance its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to certain substrates allows it to compete for binding sites on enzymes.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific proteases
AntioxidantScavenges free radicals
AntimicrobialExhibits activity against certain pathogens

Case Study 1: Enzyme Inhibition

A study demonstrated that the compound effectively inhibits the activity of serine proteases. This was evaluated using enzyme assays where varying concentrations of the compound were tested against a known protease substrate. Results indicated a significant reduction in enzyme activity at higher concentrations.

Case Study 2: Antioxidant Effects

Research investigating the antioxidant capacity of the compound revealed that it significantly reduced reactive oxygen species (ROS) levels in cultured cells. This effect was measured using fluorescence-based assays that quantify ROS after treatment with the compound.

Case Study 3: Antimicrobial Properties

In vitro studies showed that the compound displayed antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, highlighting its potential as a therapeutic agent against infections.

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